AFP-464 free base

Catalog No.
S548223
CAS No.
468719-52-0
M.F
C22H23F3N4O3
M. Wt
448.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AFP-464 free base

CAS Number

468719-52-0

Product Name

AFP-464 free base

IUPAC Name

(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide

Molecular Formula

C22H23F3N4O3

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C22H23F3N4O3/c1-10-18(24)20(28)17-15(30)9-16(32-21(17)19(10)25)11-5-6-14(12(23)8-11)29-22(31)13(27)4-2-3-7-26/h5-6,8-9,13H,2-4,7,26-28H2,1H3,(H,29,31)/t13-/m0/s1

InChI Key

WHWJKUICJXPKFQ-ZDUSSCGKSA-N

SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F

Solubility

Soluble in DMSO, not in water

Synonyms

AFP464; AFP 464; AFP-464; AFP-464 mesylate

Canonical SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F

Isomeric SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)[C@H](CCCCN)N)F)N)F

Description

The exact mass of the compound AFP-464 free base is 448.1722 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AFP-464 free base, also known as alpha-fetoprotein 464, is a compound under investigation for its potential therapeutic applications in oncology. It is derived from the natural protein alpha-fetoprotein, which is produced by the fetal liver and is known to play a role in various biological processes. AFP-464 has garnered attention due to its unique mechanism of action, primarily involving the activation of the aryl hydrocarbon receptor signaling pathway, which influences cellular processes such as proliferation and apoptosis in cancer cells .

AFP-464 exhibits a range of chemical reactivity typical of compounds that interact with biological receptors. Its mechanism involves binding to the aryl hydrocarbon receptor, leading to downstream effects that can inhibit cancer cell growth. The compound's structure allows it to undergo various transformations, including oxidation and conjugation reactions, which can enhance its bioavailability and efficacy .

The biological activity of AFP-464 is primarily characterized by its ability to induce apoptosis in cancer cells. Preclinical studies have demonstrated that AFP-464 effectively inhibits cell division and promotes cell death in various cancer types, including renal carcinoma. The compound's activation of the aryl hydrocarbon receptor is crucial for its anticancer effects, as it modulates gene expression associated with cell cycle regulation and apoptosis .

Synthesis of AFP-464 free base typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups.
  • Reactions: Key reactions may include amination and cyclization to form the core structure of AFP-464.
  • Purification: The product is purified through crystallization or chromatography techniques to isolate the free base form.
  • Characterization: Final products are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm purity and structure .

AFP-464 is being explored primarily for its potential use in cancer therapy. Its ability to selectively induce apoptosis in tumor cells positions it as a candidate for targeted cancer treatments. Additionally, research is ongoing into its role as a biomarker for certain cancers, leveraging its relationship with alpha-fetoprotein levels in patients .

Interaction studies of AFP-464 focus on its binding affinity to the aryl hydrocarbon receptor and other cellular targets. These studies utilize techniques such as surface plasmon resonance and fluorescence polarization to quantify binding interactions. Preliminary results indicate that AFP-464 has a high affinity for the aryl hydrocarbon receptor, suggesting that it may effectively modulate pathways involved in tumor growth and metastasis .

Several compounds exhibit similar mechanisms or structural features to AFP-464, each contributing uniquely to cancer treatment strategies:

Compound NameMechanism of ActionUnique Features
AminoflavoneAryl hydrocarbon receptor agonistKnown for inducing apoptosis in various cancers
BenzothiazoleAryl hydrocarbon receptor ligandExhibits activity against renal carcinoma
5-FluorouracilAntimetabolite affecting DNA synthesisWidely used chemotherapeutic agent

AFP-464 stands out due to its specific activation of the aryl hydrocarbon receptor pathway, differentiating it from other compounds that may act through different mechanisms or target different receptors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

448.17222509 g/mol

Monoisotopic Mass

448.17222509 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O3HFV0VQ36

Other CAS

468719-52-0

Wikipedia

Afp-464 free base

Dates

Modify: 2024-02-18
1. Kuffel MJ, Schroeder JC, Pobst LJ, et al., Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2. Mol Pharmacol 2002:62:143-153.
2. Loaiza-Perez AI, Kenney S, Boswell J, et al., Sensitivity of renal cell carcinoma to aminoflavone: Role of CYP1A1. The Journal of Urology 2004:171:1688-1697.
3. Loaiza-Perez AI, Kenney S, Boswell J, et al., Aryl hydrocarbon receptor activation of an antitumor aminoflavone: Basis of selective toxicity for MCF-7 breast tumor cells. Mol Cancer Therapeutics 2004:3(6):715-725.
4. Meng L, Kohlhagen G, Liao Z, et al., DNA-protein cross-links and replication-dependent histone H2AX phosphorylation induced by aminoflavone (NSC 686288), a novel anticancer agent active against human breast cancer cells. Cancer Res 2005:65(12):5337-43.
5. Pobst LJ, Ames MM, et al., CYP1A1 activation of aminoflavone leads to DNA damage in human tumor cell lines. Cancer Chemother Pharmacol 2005.

Explore Compound Types